molecular formula C21H28O3 B11970369 17-Acetyl-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-3,11-dione

17-Acetyl-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B11970369
M. Wt: 328.4 g/mol
InChI Key: WKAVAGKRWFGIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Ketoprogesterone can be synthesized through various chemical reactions involving progesterone derivatives. The synthesis typically involves the oxidation of progesterone at the 11th position to introduce a keto group, forming 11-Ketoprogesterone .

Industrial Production Methods: Industrial production of 11-Ketoprogesterone involves large-scale chemical synthesis using controlled reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and reagents to facilitate the oxidation reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    11-Dehydrocorticosterone:

    21-Deoxycortisone:

Comparison: 11-Ketoprogesterone is unique in its lack of conventional glucocorticoid and mineralocorticoid activities, making it distinct from other adrenocortical hormones. Its profound effects on carbohydrate metabolism and its role as an enzyme inhibitor further highlight its uniqueness .

Properties

IUPAC Name

17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAVAGKRWFGIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871729
Record name Pregn-4-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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